Tetrakis(2-ethylhexyl) titanate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of titanate derivatives, including tetrakis(2-ethylhexyl) titanate, often involves complex procedures that aim to produce compounds with specific molecular structures. A study on mono- and tetranuclear titanatranes, which share structural similarities with tetrakis(2-ethylhexyl) titanate, reported the use of a C3-symmetric aminotriol ligand to synthesize a tetranuclear titanium compound. This compound was characterized by single-crystal X-ray crystallography, demonstrating the intricate procedures involved in creating such compounds (Sudhakar et al., 2004).

Molecular Structure Analysis

The molecular structure of titanate compounds can be complex and offers insights into their chemical behavior. For example, the structure of layered titanate nanosheets with flower-like structures was elucidated using solvothermal reactions. This particular study showed that tetrabutyl titanate could be used to synthesize nanosheets with varied layer numbers and interlayer distances, highlighting the structural diversity achievable with titanate compounds (Chen et al., 2014).

Chemical Reactions and Properties

Tetrakis(2-ethylhexyl) titanate participates in various chemical reactions, including esterification processes. It acts as a catalyst in the synthesis of esters, such as di-2-ethylhexyl phthalate, by esterification of phthalic anhydride and 2-ethylhexyl alcohol. This highlights its role as an effective catalyst in industrial chemical processes (Wu Zhi-fu, 2006).

Physical Properties Analysis

The physical properties of titanate compounds, including their crystalline structure, play a crucial role in their application. For instance, the osmotic swelling and exfoliation behaviors of a lepidocrocite-type titanate were studied, indicating the influence of cations on the physical state of titanate compounds. This research provides essential information on the manipulation of titanate materials for specific applications (Maluangnont et al., 2013).

Chemical Properties Analysis

The chemical properties of tetrakis(2-ethylhexyl) titanate, such as its reactivity and interaction with other compounds, are central to its utility in catalysis and materials science. A study on the catalytic effects of various titanate compounds during the synthesis of poly(ethylene furanoate) highlighted the impact of different catalysts on polymer coloration and molecular weight. This research underscores the significance of understanding the chemical properties of titanate catalysts to optimize production processes (Terzopoulou et al., 2017).

Applications De Recherche Scientifique

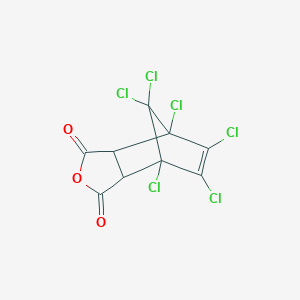

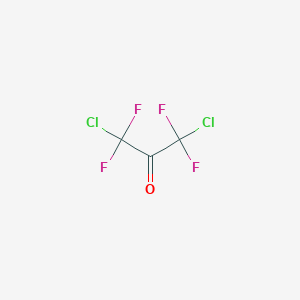

Synthesis of Fluoroalkyl and Fluoroaryl Titanates : A study explored the synthesis of various fluoroalkyl and fluoroaryl titanates, including Tetrakis(2-ethylhexyl) titanate. These compounds were characterized based on chemical analysis and spectral data (Yoshino, Tomita, & Hirai, 1989).

Production Mechanism of Polytitanocarbosilane : Research investigated the reaction of polycarbosilane with Tetrakis(2-ethylhexyl) titanate, finding it advantageous for obtaining polytitanocarbosilane with a narrow molecular weight distribution, low gel fraction, and high titanium concentration. The study detailed the activation energies and reaction mechanisms involved (Ishikawa, Yamamura, & Okamura, 1992).

Kinetics of Esterification of Phthalic Anhydride with 2-Ethylhexanol : This study focused on the kinetics of esterification of mono-2-ethylhexyl phthalate using Tetrakis(2-ethylhexyl) titanate as a catalyst, providing insights into the reaction order and kinetic parameters (Skrzypek, Sadłowski, Lachowska, & Jaroszyński, 1996).

Use in the Synthesis of Di-2-ethylhexyl Phthalate : Research discussed the synthesis of Di-2-ethylhexyl Phthalate, a plasticizer, using Tetrakis(2-ethylhexyl) titanate as a catalyst. The study explored various parameters like molar ratio, catalyst quantity, and reaction time (Wu Zhi-fu, 2006).

Modification of Kevlar-Phenolic Composites : A study explored the surface modification of Kevlar fibers with Tetrakis(2-ethylhexyl) titanate for improved adhesion in composites. The study found enhancements in flexural properties and moisture resistance in the modified composites (Menon, Blum, & Dharani, 1994).

Synthesis and Catalytic Property of Au/Titania Nanocomposites : This research investigated the synthesis of Au/Titania nanocomposites, using Tetrakis(2-ethylhexyl) titanate for preparing TiO2 powders. The study focused on photocatalytic activity and compared different methods for immobilizing Au nanoparticles (Li, Huang, Luo, Zhang, Li, & Liang, 2013).

Mécanisme D'action

Target of Action

Tetrakis(2-ethylhexyl) titanate, also known as TYZOR® TOT organic titanate , is primarily used as a coupling agent in the production of composites . Its primary targets are the fibers and resins in composites, where it enhances adhesion and bulk properties .

Mode of Action

This compound interacts with its targets by modifying the surface of the fibers, improving the adhesion between the fiber and resin in the composites . This interaction results in an enhancement in the flexural properties of the composites .

Biochemical Pathways

It is known that the compound plays a crucial role in the formation and stability of composites, affecting the physical and mechanical properties of the materials .

Result of Action

The application of Tetrakis(2-ethylhexyl) titanate results in composites with improved flexural strength . Composites treated with this compound show an increase in flexural strength over untreated samples, with the maximum increase of about 18% over the control . Additionally, treated composites exhibit greater resistance to moisture ingress compared to untreated samples .

Action Environment

The efficacy and stability of Tetrakis(2-ethylhexyl) titanate can be influenced by environmental factors. For instance, the compound reacts with water , which can affect its performance in humid conditions. It is also flammable and can react with strong oxidizing agents , which should be taken into account in safety considerations.

Safety and Hazards

Tetrakis(2-ethylhexyl) titanate may cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to use personal protective equipment when handling it . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical advice if irritation persists .

Relevant Papers One relevant paper discusses the use of Tetrakis(2-ethylhexyl) titanate as a catalyst in the synthesis and ring-opening polymerization of cyclic butylene 2,5-furandicarboxylate . The study reported successful polymerization with the use of Tetrakis(2-ethylhexyl) titanate as a catalyst .

Propriétés

IUPAC Name |

2-ethylhexan-1-olate;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H17O.Ti/c4*1-3-5-6-8(4-2)7-9;/h4*8H,3-7H2,1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXWGMUMDPYXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68O4Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-76-7 (Parent) | |

| Record name | Tetrakis(2-ethylhexyl) titanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10890515 | |

| Record name | 1-Hexanol, 2-ethyl-, titanium(4+) salt (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Hexanol, 2-ethyl-, titanium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium tetrakis(2-ethylhexanolate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tetrakis(2-ethylhexyl) titanate | |

CAS RN |

1070-10-6 | |

| Record name | Tetrakis(2-ethylhexyl) titanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanol, 2-ethyl-, titanium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanol, 2-ethyl-, titanium(4+) salt (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium tetrakis(2-ethylhexanolate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAKIS(2-ETHYLHEXYL) TITANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W83K2M3O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

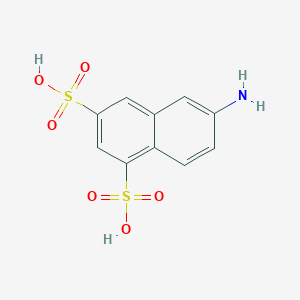

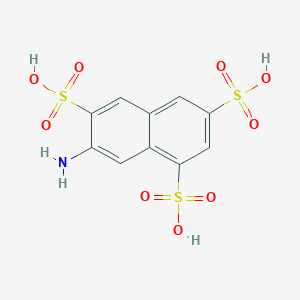

Feasible Synthetic Routes

Q & A

Q1: How does Tetrakis(2-ethylhexyl) titanate improve the properties of Kevlar-phenolic composites?

A1: Tetrakis(2-ethylhexyl) titanate acts as a coupling agent in Kevlar-phenolic composites, enhancing the adhesion between the Kevlar fibers and the phenolic resin. [, ] This interaction occurs at the fiber-matrix interface, leading to improved flexural strength and moisture resistance. [] Studies have shown that treating Kevlar fibers with 2% by weight of Tetrakis(2-ethylhexyl) titanate leads to the most significant improvements in flexural properties. [] The enhanced adhesion arises from the titanate's ability to interact with both the hydroxyl groups on the Kevlar surface and the phenolic resin.

Q2: Can Tetrakis(2-ethylhexyl) titanate be used as a catalyst in polymerization reactions?

A2: Yes, Tetrakis(2-ethylhexyl) titanate can effectively catalyze ring-opening polymerization reactions. [] Research demonstrates its successful application in the polymerization of cyclic butylene 2,5-furandicarboxylate (CBFD) oligoesters. [] This catalytic activity enables the synthesis of poly(butylene 2,5-furandicarboxylate) with controlled molecular weights, offering a new pathway for furan-based polyester production. []

Q3: What are the potential applications of Tetrakis(2-ethylhexyl) titanate in hair dye formulations?

A3: Research suggests that incorporating Tetrakis(2-ethylhexyl) titanate into oxidative hair dye systems can enhance their performance. [] While the exact mechanism of action within the hair dye system requires further investigation, its presence, even at low concentrations (above 0.0001 wt.%), can contribute to improved dyeing outcomes. []

Q4: Are there other organotitanates explored for similar applications?

A4: Yes, beyond Tetrakis(2-ethylhexyl) titanate, researchers have explored other organotitanates for modifying material properties and catalyzing polymerization reactions. Examples include tetraisopropyl titanate, tetra-n-butyl titanate, and titanate chelate compounds. [, ] These alternative organotitanates offer a range of chemical structures and reactivities, influencing their performance and suitability for specific applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.